molecular formula C7H7F2KN2O3 B2357970 Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2248330-68-7

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2357970
CAS No.: 2248330-68-7
M. Wt: 244.239
InChI Key: FJWUVKFNJGUYSG-UHFFFAOYSA-M
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Description

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 1,1-difluoro-2-methylpropan-2-ylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,3-oxadiazole-4-carboxylate

Uniqueness

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the position of the oxadiazole ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-10-3(4(12)13)11-14-6;/h5H,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWUVKFNJGUYSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C(=O)[O-])C(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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